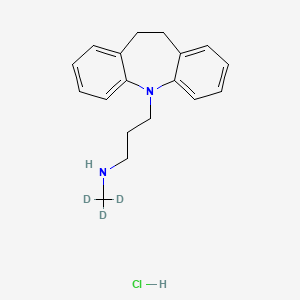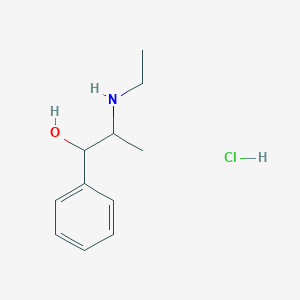![molecular formula C34H51N3O5S2 B12047716 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole moiety, a hydrazinyl group, and a long octadecyloxy chain, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the hydrazinyl group and the sulfonyl linkage. The final step involves the attachment of the octadecyloxy chain. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for developing advanced materials, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features, such as the presence of ester and ketone groups.
Ketoprofen Related Compound F: Shares structural similarities with benzothiazole derivatives and is used in pharmaceutical research.
Fluorine Compounds: These compounds exhibit unique chemical properties due to the presence of fluorine atoms, which can be compared to the sulfonyl group in the target compound.
Uniqueness
5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid stands out due to its combination of a benzothiazole core, hydrazinyl group, and long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C34H51N3O5S2 |
|---|---|
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
5-[[(E)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-2-octadecoxybenzoic acid |
InChI |
InChI=1S/C34H51N3O5S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-42-31-25-24-28(27-29(31)33(38)39)44(40,41)36-35-34-37(4-2)30-22-19-20-23-32(30)43-34/h19-20,22-25,27,36H,3-18,21,26H2,1-2H3,(H,38,39)/b35-34+ |
Clé InChI |
XXUHIDXFLTXSPO-XAHDOWKMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N/N=C/2\N(C3=CC=CC=C3S2)CC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NN=C2N(C3=CC=CC=C3S2)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)
![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

![4-(dimethylamino)-3-[({1-hydroxy-4-[(E)-phenyldiazenyl]naphthalen-2-yl}carbonyl)amino]benzoic acid](/img/structure/B12047680.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12047684.png)
![7-Benzyl-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047689.png)




